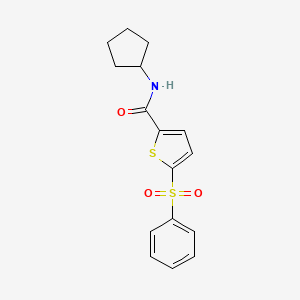![molecular formula C17H17N5O2 B7548469 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole](/img/structure/B7548469.png)
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole, also known as MPO, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that belongs to the oxadiazole family, and it has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells, and it has been suggested that this is due to its ability to activate the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). This compound has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1.
Vorteile Und Einschränkungen Für Laborexperimente
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is readily available and can be synthesized using relatively simple methods. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations associated with the use of this compound. It can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole. One area of interest is the development of analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infection. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to better understand its effects on complex biological systems.
Synthesemethoden
The synthesis of 5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole can be achieved through a variety of methods, including the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxaldehyde, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 6-methoxy-3-pyridyl hydrazine with 2-(1-pyrrolidinyl)-4-pyridinecarboxylic acid, followed by cyclization with phosphoryl chloride.
Wissenschaftliche Forschungsanwendungen
5-(6-Methoxy-3-pyridyl)-3-[2-(1-pyrrolidinyl)-4-pyridyl]-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential as an anti-microbial agent, and it has been shown to possess activity against a wide range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
5-(6-methoxypyridin-3-yl)-3-(2-pyrrolidin-1-ylpyridin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-23-15-5-4-13(11-19-15)17-20-16(21-24-17)12-6-7-18-14(10-12)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPXLSAUITINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NC(=NO2)C3=CC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
![N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)

![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)
![N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)
![3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B7548447.png)
![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![5-bromo-6-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548474.png)
![Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone](/img/structure/B7548481.png)
![1-pyrrolidinyl(4H-thieno[3,2-c]chromen-2-yl)methanone](/img/structure/B7548488.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7548491.png)